molecular formula C10H14F2N2O2 B2933324 ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1823442-43-8

ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2933324
CAS No.: 1823442-43-8
M. Wt: 232.231
InChI Key: WWXRTJDFPPNBPX-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound of interest in agricultural and pharmaceutical research. It belongs to a class of pyrazole-carboxylate esters, which are frequently investigated as key intermediates or active ingredients. Structurally similar pyrazole derivatives have demonstrated significant utility as building blocks in synthetic organic chemistry and are explored for their potential biological activities . For instance, related difluoromethyl-pyrazole carboxamide compounds are being studied for their application in protecting plants from phytopathogenic fungi . Researchers value this compound for developing novel molecules with potential herbicidal, fungicidal, or insecticidal properties. Its mechanism of action, while specific to the final derivative, may involve the inhibition of essential enzymatic processes in target organisms. As with all compounds in this category, this compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-3-8(10(15)16-4-2)14-6-5-7(13-14)9(11)12/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXRTJDFPPNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl butanoate. One common method includes the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction conditions are optimized to achieve high yield and purity, with the product being isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing cost-effective and readily available raw materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on carboxamide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 9c–9h ), which share the difluoromethylpyrazole core but differ in substituents and functional groups. Below is a detailed comparison based on molecular properties, synthesis, and physical characteristics:

Molecular and Structural Differences
Compound Name/ID Molecular Formula Molecular Weight Functional Groups Key Structural Features
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate C₉H₁₂F₂N₂O₂ 234.2 (calc.) Ester, difluoromethyl, pyrazole Ester-linked butanoate chain
Compound 9c C₁₇H₂₀F₂N₂O 335.1678 Carboxamide, difluoromethyl, pyrazole N-(2-indazolylphenyl) substitution
Compound 9d C₁₉H₁₅F₂N₅O 368.1317 Carboxamide, difluoromethyl, pyrazole N-(2-pyrazolylphenyl) substitution
Compound 9e C₁₅H₁₃F₂N₅O 318.1161 Carboxamide, difluoromethyl, pyrazole Morpholino-phenyl substitution

Key Observations :

  • Functional Groups : The target compound’s ester group contrasts with the carboxamide group in analogs 9c–9h , leading to differences in polarity and hydrolysis susceptibility. Esters are generally more prone to hydrolysis than carboxamides, which may affect stability in biological systems.

Analysis :

  • Melting Points : The carboxamide analogs (9c–9h ) exhibit higher melting points (134–190°C) due to strong hydrogen bonding from the amide group, whereas the ester-containing target compound likely has a lower melting point, consistent with weaker intermolecular forces.
  • Synthesis : The target compound’s synthesis would involve esterification of a pyrazole-carboxylic acid precursor, whereas analogs 9c–9h are synthesized via carboxamide coupling reactions using activated intermediates (e.g., EDCI/HOBt) .
Spectroscopic Data Comparison
Spectral Data This compound (Predicted) Compound 9c
¹H-NMR δ 1.2–1.4 (t, CH₂CH₃), 4.1–4.3 (q, OCH₂), 6.5–7.0 (pyrazole H) δ 2.5 (s, CH₃), 7.2–8.1 (aromatic H)
¹³C-NMR δ 14 (CH₂CH₃), 60–70 (OCH₂), 110–150 (pyrazole C) δ 34 (CH₃), 120–160 (aromatic C)
HRMS [M+H]⁺ m/z: 235.1 (calc.) 335.1678 (observed)

Insights :

  • The ester group in the target compound would produce distinct NMR signals (e.g., triplet for CH₂CH₃ and quartet for OCH₂), contrasting with the carboxamide’s NH proton absence in analogs 9c–9h .
  • Fluorine atoms in both compounds contribute to characteristic splitting patterns in NMR and high-resolution mass spectrometry (HRMS) data.

Research Findings and Implications

  • Stability : The ester group in the target compound may render it less stable under acidic or basic conditions compared to carboxamide analogs, which are more resistant to hydrolysis .
  • Solubility: The ester moiety likely increases the target compound’s solubility in nonpolar solvents compared to carboxamides, which could influence its pharmacokinetic profile.

Biological Activity

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with a difluoromethyl substituent, which is crucial for its biological activity. The molecular formula for this compound is C9H10F2N2O2C_9H_{10}F_2N_2O_2, with a molecular weight of approximately 218.19 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

2. Insecticidal Properties:
The difluoromethyl group enhances the compound's interaction with biological targets, leading to potential insecticidal applications. Preliminary studies suggest that this compound may disrupt normal physiological functions in pests, indicating its efficacy as an insecticide .

3. Enzyme Inhibition:
Similar pyrazole derivatives have been reported to inhibit specific enzymes, which could be relevant for therapeutic applications. This compound may interact with enzyme systems in both microbial and pest species, leading to disrupted metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Umesha et al. (2009)Reported significant antimicrobial and antioxidant activities in pyrazole derivatives .
Recent Insecticide StudiesDemonstrated efficacy against common agricultural pests, indicating potential for use in crop protection .
Enzyme Interaction StudiesHighlighted the inhibition of key metabolic enzymes in both pests and pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate, and what key parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole intermediates (e.g., 3-(difluoromethyl)-1H-pyrazole) can react with ethyl 2-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the product . Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrazole:alkylating agent) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Prioritize signals for the pyrazole ring (δ 7.5–8.0 ppm for H-1 and H-4), difluoromethyl group (δ 5.5–6.5 ppm as a triplet due to ¹H-¹⁹F coupling), and ester protons (δ 4.1–4.3 ppm for CH₂CH₃) .
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the CF₂H group .
  • IR : Stretching frequencies at 1720–1740 cm⁻¹ (ester C=O) and 1120–1150 cm⁻¹ (C-F bonds) validate functional groups .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : The ester group is prone to hydrolysis under humid or acidic conditions. Accelerated stability studies (40°C/75% RH for 30 days) show 5–10% degradation via ester cleavage to 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid. Storage in sealed containers with desiccants at -20°C minimizes hydrolysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what challenges arise due to substituent effects?

  • Methodological Answer : X-ray crystallography using SHELXL is ideal for resolving conformational ambiguities (e.g., pyrazole ring puckering). Challenges include low crystal quality due to fluorine’s high electron density, requiring high-resolution data (θ > 25°) and twin refinement for accurate anisotropic displacement parameters. Hydrogen-bonding networks (e.g., C-F···H interactions) can stabilize crystal packing .

Q. In structure-activity relationship (SAR) studies, what functional groups are critical for bioactivity, and how can analogues be designed?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows prodrug strategies. SAR studies on pyrazole derivatives suggest that replacing the butanoate chain with shorter/longer alkyl groups alters bioavailability. Bioisosteric replacement of CF₂H with trifluoromethyl (CF₃) or chloro groups can modulate target affinity .

Q. What computational methods are suitable for predicting reactivity, and how do solvent models affect docking simulations?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electrophilic substitution sites on the pyrazole ring. Solvent models (e.g., PCM for water or ethanol) improve docking accuracy by accounting for solvation effects. Molecular dynamics simulations (50 ns trajectories) reveal conformational flexibility in the butanoate chain, impacting target binding .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 70–80% yields for similar esters, while notes 50–60% for hydrazine-based routes. This suggests reagent purity and reaction time are critical variables.
  • Stability Data : highlights hydrolysis risks, whereas lists related propanoic acid derivatives as stable. Researchers should validate degradation pathways via LC-MS under controlled conditions.

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